3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Catalog No.
S722620
CAS No.
52200-15-4
M.F
C12H11FN2O
M. Wt
218.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

CAS Number

52200-15-4

Product Name

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

IUPAC Name

3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

InChI

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3

InChI Key

VPGVIOPQYFIUQQ-UHFFFAOYSA-N

SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is a substituted enaminone, a class of versatile precursors used extensively in heterocyclic synthesis. Its primary utility is as a key building block for the production of 3-aryl-1H-pyrazole-4-carbonitriles. This pyrazole scaffold is a privileged structure in the development of modern agrochemicals and pharmaceutical agents, where the specific substituents on the phenyl ring are critical for biological activity. [1]

Substituting this compound with non-fluorinated or other halogenated analogs (e.g., chloro-, bromo-) is not viable for applications where end-product performance is the primary driver. The para-fluoro substituent is a deliberate design element, not an incidental feature. It directly modulates the electronic properties, metabolic stability, and binding affinity of the final heterocyclic products, such as pyrazole-based insecticides or pharmaceuticals. [REFS-1, REFS-2] Replacing the fluorine atom with hydrogen or another halogen fundamentally alters the target molecule's bioactivity, rendering it ineffective or suboptimal for its intended, performance-critical application. Therefore, procurement of the specific 4-fluoro precursor is essential for synthesizing the intended high-performance active ingredient.

Precursor Efficiency: Higher Cyclization Yield Compared to Non-Fluorinated Analog

In the critical cyclization step with hydrazine hydrate to form the corresponding 3-aryl-1H-pyrazole-4-carbonitrile, 3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile demonstrates a higher conversion efficiency than its direct non-fluorinated counterpart. The synthesis using the target 4-fluoro precursor proceeds with a reported yield of 89.1% [1], compared to an 85% yield reported for the non-fluorinated 2-benzoyl-3-(dimethylamino)-2-propenenitrile under similar reaction conditions [2].

Evidence DimensionProduct Yield in Pyrazole Synthesis
Target Compound Data89.1% yield
Comparator Or BaselineNon-fluorinated analog (3-(Dimethylamino)-2-benzoylacrylonitrile): 85% yield
Quantified Difference+4.1% relative yield improvement
ConditionsCyclization reaction with hydrazine hydrate in an alcohol solvent.

This improved yield translates to greater process efficiency and lower cost-per-gram of the high-value fluorinated pyrazole intermediate, making it a more economical choice for scaled production.

Downstream Performance: Enables Synthesis of Agrochemicals Outperforming Commercial Standards

The primary value of the 4-fluoro substituent is realized in the bioactivity of the final product. A pyrazole derivative (compound 11e) synthesized from a fluorinated phenylpyrazole core exhibits superior insecticidal activity against the oriental armyworm (Mythimna separata) compared to the widely used commercial insecticide chlorantraniliprole. The LC50 value for the fluorinated derivative was 0.23 mg/L, while chlorantraniliprole measured 0.26 mg/L under the same test conditions. [1]

Evidence DimensionInsecticidal Activity (LC50)
Target Compound DataFluorinated Pyrazole Derivative (11e): 0.23 mg/L
Comparator Or BaselineCommercial Standard (Chlorantraniliprole): 0.26 mg/L
Quantified Difference11.5% more potent than the commercial standard
ConditionsLarvicidal activity assay against oriental armyworm (Mythimna separata).

Procuring this specific 4-fluoro precursor is a prerequisite for developing next-generation insecticides that can achieve higher efficacy at lower concentrations than current market leaders.

Process Control: Enables Chemoselective Synthesis of Distinct Pyrazole Isomers

The reactivity of 2-aroyl-3-(dimethylamino)-propenenitriles, including this 4-fluoro analog, allows for controlled, regioselective synthesis of different pyrazole isomers based on reaction conditions. Reaction with hydrazine in an acidic medium chemoselectively yields the 4-cyano pyrazole derivative via condensation with the carbonyl group. [1] In contrast, using a basic medium directs the reaction pathway toward the 5-amino pyrazole isomer via attack at the nitrile function. [1]

Evidence DimensionReaction Pathway Control
Target Compound DataForms 4-cyano pyrazole under acidic conditions
Comparator Or BaselineForms 5-amino pyrazole under basic conditions
Quantified DifferenceQualitative but absolute difference in isomeric product
ConditionsCyclization with hydrazine under acidic (e.g., HCl in ethanol) vs. basic catalysis.

This predictable, condition-dependent reactivity provides process chemists with precise control over the synthetic outcome, enabling the targeted manufacture of specific, distinct intermediates without complex isomer separation.

Core Building Block for High-Potency Fluorinated Phenylpyrazole Insecticides

This compound is the specified precursor for synthesizing 3-(4-fluorophenyl)pyrazole intermediates, which are central to the development of next-generation insecticides. The evidence shows that final products derived from this core structure can exhibit insecticidal potency exceeding that of current commercial standards like chlorantraniliprole. [1]

Precursor for Fluorinated Pharmaceutical Scaffolds

The 3-(4-fluorophenyl)pyrazole-4-carbonitrile structure, readily accessed from this precursor, is a valuable scaffold in medicinal chemistry. The incorporation of fluorine is a well-established strategy to enhance metabolic stability and target affinity, making this compound a relevant starting material for drug discovery programs targeting kinases, GPCRs, and other proteins. [2]

Strategic Starting Material for Regioselective Synthesis of Pyrazole Isomers

In process development, this compound is ideal for workflows requiring the selective synthesis of either 4-cyano or 5-amino pyrazole isomers. By simply tuning the reaction from acidic to basic conditions, chemists can direct the cyclization pathway, making it a versatile tool for building diverse libraries of pyrazole-based compounds from a single, reliable precursor. [3]

XLogP3

2

Dates

Last modified: 08-15-2023

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